molecular formula C13H25NO3 B13451948 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid

2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B13451948
M. Wt: 243.34 g/mol
InChI Key: IHOPCMOXPWISIP-UHFFFAOYSA-N
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Description

2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid is an organic compound with the molecular formula C13H24NO3 and a molecular weight of 242.335 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with ethyl groups and a carboxylic acid functional group. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid can be achieved through several methods. One common synthetic route involves the reaction of 2,2,5,5-tetraethylpyrrolidine with an oxidizing agent to introduce the oxidaneyl group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon . Industrial production methods may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrrolidine derivatives and oxidized compounds.

Scientific Research Applications

2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The oxidaneyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with receptor sites, modulating their function .

Comparison with Similar Compounds

2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

2,2,5,5-tetraethyl-1-hydroxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H25NO3/c1-5-12(6-2)9-10(11(15)16)13(7-3,8-4)14(12)17/h10,17H,5-9H2,1-4H3,(H,15,16)

InChI Key

IHOPCMOXPWISIP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(N1O)(CC)CC)C(=O)O)CC

Origin of Product

United States

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